molecular formula C22H23N5O4S B2575410 N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111151-12-2

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2575410
CAS No.: 1111151-12-2
M. Wt: 453.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a synthetically designed, potent small-molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. Its core structure is based on a [1,2,4]triazolo[4,3-a]quinazoline scaffold, a privileged chemotype known for its high affinity for the ATP-binding sites of various kinases. This compound has been identified as a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), two critical targets in cancer cell proliferation, survival, and metastasis. Research indicates that by inhibiting FAK, this compound disrupts integrin-mediated signaling, leading to reduced tumor cell migration and invasion, and can also sensitize cancer cells to apoptosis. Concurrently, its action on ALK makes it a valuable tool for investigating ALK-positive malignancies, such as certain forms of non-small cell lung cancer and anaplastic large cell lymphoma. The compound's mechanism involves competitive binding in the kinase domain, effectively blocking downstream phosphorylation and activation of key pro-survival pathways like PI3K/AKT and MAPK/ERK. Its primary research applications include use as a chemical probe to elucidate the complex roles of FAK and ALK in tumorigenesis, to study mechanisms of drug resistance, and to evaluate the therapeutic potential of dual-kinase inhibition in preclinical cancer models. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-4-9-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)32-13-19(28)23-14-10-15(30-2)12-16(11-14)31-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAUZREGRZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide (CAS Number: 1111151-12-2) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article discusses its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C22H23N5O4S
  • Molecular Weight : 453.5141 g/mol
  • SMILES Notation : CCCn1c2nnc(n2c2c(c1=O)cccc2)SCC(=O)Nc1cc(OC)cc(c1)OC

Synthesis and Characterization

The synthesis of this compound involves the combination of a triazole and quinazoline moiety. Research has shown that quinazoline derivatives are known for their diverse biological activities including antitumor properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several human cancer cell lines:

Cell Line IC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)Moderate activity noted
Human prostate cancer (PC3)Moderate activity noted
Colorectal carcinoma (HCT-116)17.35

The compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 17.35 µM, indicating a strong potential for further development as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes or pathways associated with tumor growth. Studies on related triazoloquinazoline compounds have indicated their ability to inhibit epidermal growth factor receptor (EGFR) and topoisomerase II, both critical in cancer proliferation and survival .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Triazoloquinazolines as Anticancer Agents :
    • A study highlighted that triazoloquinazolines demonstrated significant anticancer properties against various cell lines with specific focus on their ability to induce apoptosis and cell cycle arrest in the G2/M phase .
  • Cytotoxicity Evaluation :
    • Compounds similar to this compound were tested using the MTT proliferation assay across multiple cancer types; results showed varying degrees of effectiveness based on structural modifications within the compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo[4,3-a]quinazolinone 4-propyl, 3,5-dimethoxyphenyl ~465.52
N-(3,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () Quinazolinone 3-(4-chlorophenyl), 3,5-dimethylphenyl ~437.5 (estimated)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide () Quinazolinone 3-(4-methoxyphenyl), 3,5-bis(trifluoromethyl)phenyl ~530.4 (estimated)
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-triazole 4-(4-methylphenyl), 5-(4-pyridinyl), 3,5-dimethoxyphenyl ~462.5 (estimated)

Key Observations :

  • Triazoloquinazolinone vs. Quinazolinone: The triazole fusion in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to simpler quinazolinones .
  • Triazole vs.

Substituent Effects on Pharmacological Properties

A. Electron-Withdrawing vs. Electron-Donating Groups
  • Methoxyphenyl (Target Compound) : Electron-donating methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways .
  • Trifluoromethyl () : Strongly electron-withdrawing and lipophilic, favoring blood-brain barrier penetration but increasing toxicity risks.
B. Alkyl Chain Variations
  • Propyl (Target Compound) : A medium-length alkyl chain balances lipophilicity and flexibility, optimizing membrane permeability.
C. Aromatic vs. Heteroaromatic Substituents
  • Pyridinyl () : The nitrogen-rich pyridine ring enables hydrogen bonding, improving affinity for receptors with polar active sites.
  • Tolyl () : Methyl-substituted phenyl groups enhance hydrophobic interactions but may limit solubility.

Inferred Bioactivity and Therapeutic Potential

  • Kinase Inhibition: Quinazolinone derivatives () are known EGFR inhibitors; the triazoloquinazolinone core may similarly target ATP-binding pockets .
  • Antimicrobial Activity : Sulfanyl acetamide moieties (common across all compounds) exhibit thiol-mediated interactions with microbial enzymes .
  • Metabolic Stability : The 3,5-dimethoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to chlorophenyl or trifluoromethyl analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.